1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO4S2/c18-16-5-1-2-6-17(16)26(23,24)20-11-3-4-15(12-20)25(21,22)14-9-7-13(19)8-10-14/h1-2,5-10,15H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPHXMNBXJUDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of Sulfonyl Groups: The chlorophenyl and fluorophenyl sulfonyl groups are introduced through sulfonylation reactions. This involves the reaction of the piperidine ring with sulfonyl chlorides in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.
Scientific Research Applications
1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, which may be exploited for therapeutic purposes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The dual sulfonyl substitution differentiates this compound from mono-substituted piperidine derivatives. Key comparisons include:
*Estimated based on molecular formula (C₁₇H₁₆ClF₂N₂O₄S₂).
Key Observations :
- The target compound’s dual sulfonyl groups increase molecular weight and rigidity compared to mono-substituted analogs like ABT-239 .
- Compared to carboxamide derivatives (e.g., CAS 941962-26-1 ), the absence of a polar amide group may reduce solubility but improve membrane permeability.
Pharmacokinetic and Metabolic Profiles
- Metabolic Stability : Sulfonyl groups resist hydrolysis better than esters or amides, as seen in the stability of 1-(4-chlorobenzenesulfonyl)piperidine derivatives . The target compound’s dual sulfonylation likely extends its half-life compared to ethyl ester analogs.
Biological Activity
The compound 1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H12ClF2N1O2S2
- Molecular Weight : 327.82 g/mol
- Structural Features :
- Contains a piperidine ring.
- Two sulfonyl groups (one with a chlorine atom and the other with a fluorine atom) that enhance its reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonyl groups may act as electrophilic centers, allowing the compound to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains, potentially inhibiting growth. |
| Anticancer | Potential cytotoxic effects observed in vitro on cancer cell lines. |
| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |
Case Studies and Research Findings
- Antimicrobial Activity :
- Cytotoxicity in Cancer Cells :
- Inflammatory Response Modulation :
Q & A
Q. Basic
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates and measure IC values .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Q. Advanced
- Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins .
- Molecular docking : Perform computational modeling (e.g., AutoDock Vina) to predict interactions with active sites of sulfonamide-sensitive targets .
How can researchers address low solubility in biological assays?
Q. Advanced
- Co-solvent systems : Test DMSO/PBS mixtures (≤1% DMSO) to maintain compound solubility without cell membrane disruption .
- Prodrug design : Synthesize ester or phosphate derivatives to enhance aqueous solubility .
- Nanoparticle encapsulation : Use liposomal carriers to improve bioavailability in in vivo models .
What strategies are effective for analyzing structure-activity relationships (SAR) in this compound class?
Q. Advanced
- Analog synthesis : Modify substituents on the benzene rings (e.g., chloro vs. fluoro) and piperidine positions to evaluate steric/electronic effects .
- 3D-QSAR modeling : Apply comparative molecular field analysis (CoMFA) to correlate structural features with activity trends .
- Metabolic stability studies : Use liver microsomes to assess the impact of sulfonyl groups on cytochrome P450 interactions .
How should researchers validate purity and stability under storage conditions?
Q. Basic
- HPLC-DAD : Use a C18 column with UV detection at 254 nm; purity ≥95% is acceptable for biological testing .
- Accelerated stability studies : Store at 4°C, -20°C, and room temperature for 1 month; monitor degradation via HPLC .
Q. Advanced
- Forced degradation : Expose to heat (40°C), light (UV), and acidic/alkaline conditions to identify degradation pathways .
- LC-MS/MS : Characterize degradation products and propose mechanisms (e.g., hydrolysis of sulfonamide bonds) .
What are the hypothesized mechanisms for sulfonyl group-mediated biological activity?
Basic
The dual sulfonyl groups may:
- Act as hydrogen-bond acceptors with enzyme active sites .
- Enhance metabolic stability by resisting oxidative degradation .
Q. Advanced
- Electrostatic potential mapping : Computational analysis (e.g., DFT) to quantify sulfonyl group electron-withdrawing effects .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to confirm interactions with target proteins .
How can synthetic byproducts be minimized during large-scale production?
Q. Advanced
- Flow chemistry : Implement continuous reactors to improve heat/mass transfer and reduce side reactions .
- Design of experiments (DOE) : Use factorial designs to optimize molar ratios, solvent volume, and reaction time .
- In-line monitoring : Employ FTIR or Raman spectroscopy for real-time tracking of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
